

Spectroscopic Profile of 2-Bromo-3-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **2-Bromo-3-methoxypyridine**, a key intermediate in pharmaceutical and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

2-Bromo-3-methoxypyridine is a substituted pyridine with the chemical formula C_6H_5BrNO and a molecular weight of 188.02 g/mol. Its structure, featuring a bromine atom at the 2-position and a methoxy group at the 3-position of the pyridine ring, makes it a versatile building block in the synthesis of more complex molecules.

Spectroscopic Data

This section summarizes the available spectroscopic data for **2-Bromo-3-methoxypyridine**. The data has been compiled from various sources and is presented in a structured format for ease of comparison and interpretation.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ^1H NMR Spectroscopic Data for **2-Bromo-3-methoxypyridine**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|-------------|--------------------------|-------------------|
| 7.97 | m | 1H | - | H-6 |
| 7.21 | dd | 1H | 4.8, 8.0 | H-4 |
| 7.12 | m | 1H | - | H-5 |
| 3.90 | s | 3H | - | -OCH ₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Note: Despite extensive searches of available scientific literature and databases, specific experimental ^{13}C NMR data for **2-Bromo-3-methoxypyridine** could not be located. The data for its isomers, such as 2-Bromo-6-methoxypyridine, is available but is not a substitute. For researchers requiring this data, it is recommended to acquire it experimentally.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopic Data for **2-Bromo-3-methoxypyridine**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|------------------------------------|
| 1556 | C=C/C=N stretching (aromatic ring) |
| 1410 | C-H bending |
| 1076 | C-O stretching (asymmetric) |
| 1049 | C-O stretching (symmetric) |
| 788 | C-H out-of-plane bending |

Technique: Attenuated Total Reflectance (ATR)[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry (GC-MS) Data for **2-Bromo-3-methoxypyridine**

| m/z | Relative Intensity | Assignment |
|-----|----------------------|---|
| 189 | [Data not available] | [M+2] ⁺ (due to ⁸¹ Br isotope) |
| 187 | [Data not available] | [M] ⁺ (due to ⁷⁹ Br isotope) |
| 78 | Top Peak | [C ₅ H ₄ N] ⁺ fragment |

Source: NIST Mass Spectrometry Data Center

Note: A complete mass spectrum with relative intensities for all fragments of **2-Bromo-3-methoxypyridine** is not readily available in the public domain. The data presented indicates the molecular ion peaks, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), and the most abundant fragment.

Experimental Protocols

This section provides detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for use with various modern spectroscopic instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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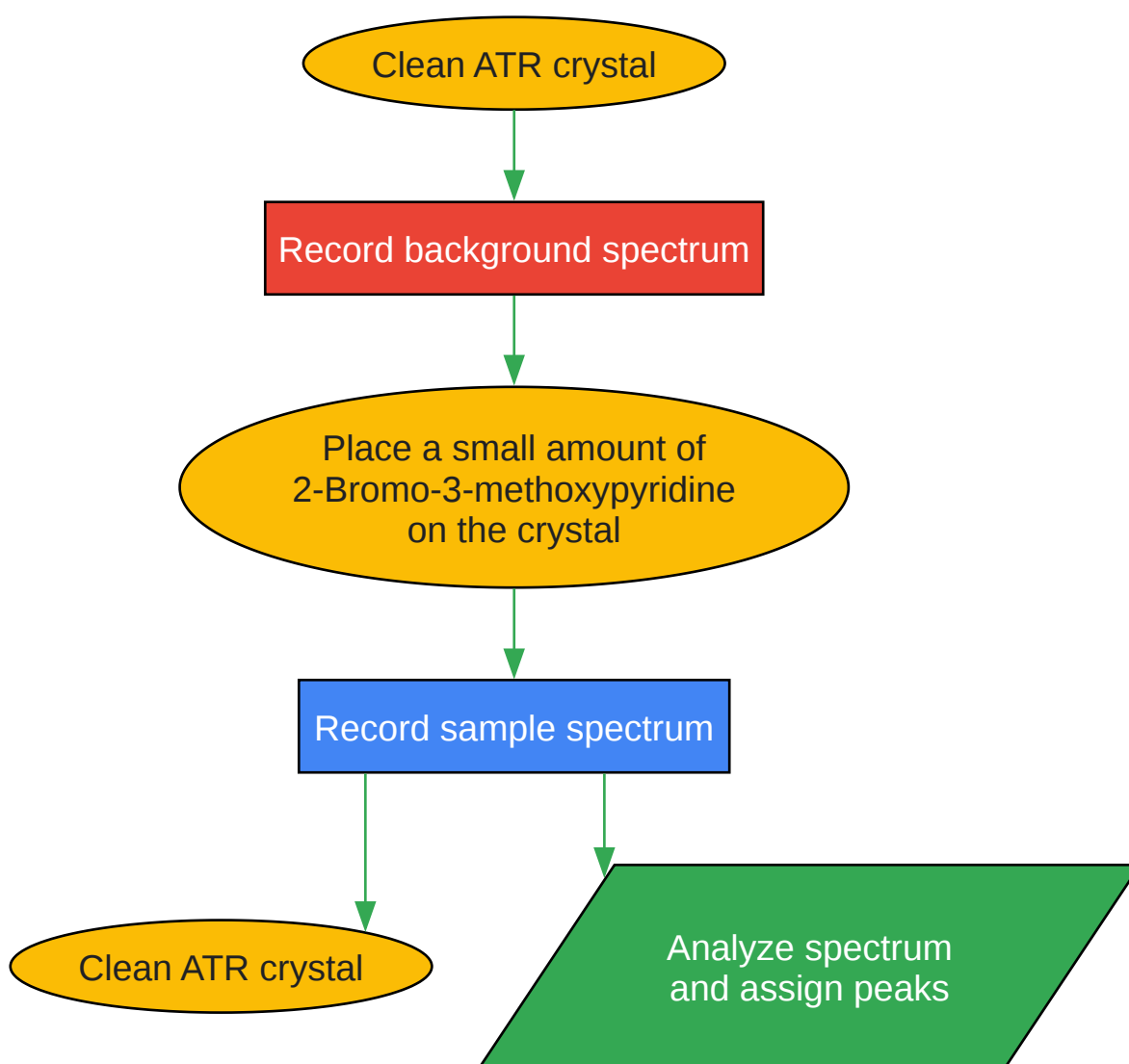
Figure 1: General workflow for NMR spectroscopic analysis.

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Approximately 10-20 mg of **2-Bromo-3-methoxypyridine** was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube. ^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: Appropriate for the proton chemical shift range (e.g., -2 to 12 ppm). ^{13}C NMR Acquisition (Recommended):
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.

- Spectral Width: -10 to 220 ppm. Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy



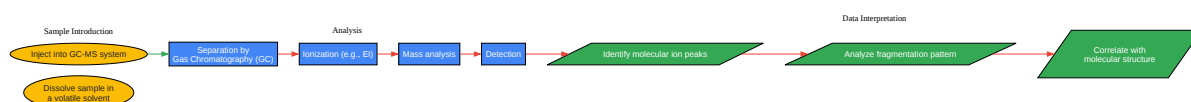
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Figure 2: Workflow for ATR-IR spectroscopic analysis.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation: A small amount of solid **2-Bromo-3-methoxypyridine** was placed directly onto the ATR crystal. Data Acquisition:

- Technique: ATR.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32. Data Processing: The sample spectrum was ratioed against a previously collected background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)



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Figure 3: General workflow for GC-MS analysis.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). **Sample Preparation:** A dilute solution of **2-Bromo-3-methoxypyridine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared. **GC Conditions (Typical):**

- Injection Mode: Split/splitless.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column (e.g., DB-5ms).

- Oven Program: A temperature gradient program to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.
- Carrier Gas: Helium. MS Conditions (Typical):
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: 50-500 amu.
- Source Temperature: 230 °C. Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a consolidated source of spectroscopic information for **2-Bromo-3-methoxypyridine**, including ^1H NMR and IR data, along with partial mass spectrometry data. While a complete set of experimental ^{13}C NMR and a full mass spectrum are not currently available in public databases, the provided experimental protocols offer a clear path for their acquisition. The data and methodologies presented herein are intended to support the research and development activities of scientists and professionals in the field of chemistry and drug development.

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References

- 1. web.pdx.edu [web.pdx.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021398#spectroscopic-data-for-2-bromo-3-methoxypyridine\]](https://www.benchchem.com/product/b021398#spectroscopic-data-for-2-bromo-3-methoxypyridine)

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